N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide
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Overview
Description
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with dimethylamino groups, a chlorinated and fluorinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2,4-dichloropyrimidine with dimethylamine to introduce the dimethylamino groups. The resulting intermediate is then subjected to further reactions to introduce the benzamide moiety, which involves the use of 2-chloro-6-fluorobenzoic acid or its derivatives under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the benzamide ring.
Oxidation and Reduction: The pyrimidine ring and the dimethylamino groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyrimidine ring.
Scientific Research Applications
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials with specific properties.
Industrial Processes: It can be used as an intermediate in the synthesis of other complex molecules, contributing to various industrial applications.
Mechanism of Action
The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The dimethylamino groups on the pyrimidine ring can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, influencing their activity. The chloro and fluoro substituents on the benzamide moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide stands out due to the presence of both chloro and fluoro substituents on the benzamide ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications .
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN5O/c1-21(2)13-11(8-18-15(20-13)22(3)4)19-14(23)12-9(16)6-5-7-10(12)17/h5-8H,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRZJKHHYUQKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=CC=C2Cl)F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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